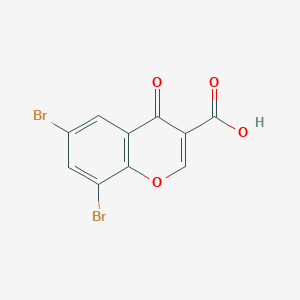

6,8-Dibromo-4-oxochromene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dibromo-4-oxochromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4Br2O4. In the crystal structure of this compound, the atoms of the 6,8-dibromo-chromone unit are essentially coplanar and the formyl group is twisted slightly with respect to the attached ring . The molecules are linked to each other through halogen bonds and further assembled via π-π stacking interactions .

Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-4-oxochromene-3-carboxylic acid is characterized by a 6,8-dibromo-chromone unit that is essentially coplanar . The formyl group is slightly twisted with respect to the attached ring . The molecules are linked to each other through halogen bonds and further assembled via π-π stacking interactions .科学的研究の応用

Synthesis and Derivative Formation 6,8-Dibromo-4-oxochromene-3-carboxylic acid is a versatile intermediate in the synthesis of various organic compounds. A study by Barker and Ellis (1970) demonstrated a simplified synthesis pathway starting from 2,4-dihydroxyacetophenone, leading to the production of 6,8-dibromo derivatives among others. The research highlighted the potential of this compound in creating a broad range of brominated derivatives through bromination reactions, showcasing its adaptability in organic synthesis (Barker & Ellis, 1970).

Cross-Coupling Reactions 6,8-Dibromo-4-oxochromene-3-carboxylic acid also serves as a key component in cross-coupling reactions. Houpis et al. (2010) explored the use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions of dibromo heterocycles. Their work signifies the role of such compounds in regioselective synthesis, enhancing the efficiency of producing specific substituted nicotinic acids and triazoles (Houpis et al., 2010).

Coordination Polymer Formation The compound has applications in the formation of coordination polymers and frameworks. Research by Liu et al. (2009) indicated the use of 6-oxopyridine-3-carboxylic acid, a similar compound, in generating novel lanthanide-organic coordination polymeric networks. These materials have significant implications in materials science, including potential applications in catalysis, gas storage, and separation processes (Liu et al., 2009).

Environmental Studies Kawamura and Ikushima (1993) investigated the role of dicarboxylic acids in urban aerosol samples, suggesting a broader environmental significance. While not directly related to 6,8-Dibromo-4-oxochromene-3-carboxylic acid, this study underscores the environmental relevance of carboxylic acids in understanding atmospheric chemistry and aerosol dynamics (Kawamura & Ikushima, 1993).

Aerosol Nucleation The interaction of dicarboxylic acids with common aerosol nucleation precursors has been studied, highlighting the potential atmospheric impact. Xu and Zhang (2012) provided insights into how dicarboxylic acids, including structures similar to 6,8-Dibromo-4-oxochromene-3-carboxylic acid, can influence the formation and growth of atmospheric aerosols, which is critical for understanding climate change and air quality management (Xu & Zhang, 2012).

特性

IUPAC Name |

6,8-dibromo-4-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2O4/c11-4-1-5-8(13)6(10(14)15)3-16-9(5)7(12)2-4/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCDNUVXHXGJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C(=O)O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-4-oxochromene-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)

![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)

![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)